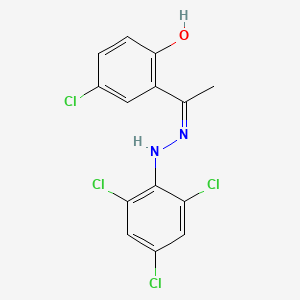![molecular formula C28H30F3N3O3 B10817400 (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cp-1, also referred to as a cyclopentadienyl complex, is a coordination compound formed by the interaction of a metal with cyclopentadienyl (Cp) ligands. These ligands bind to metals predominantly in a pentahapto (η⁵-) bonding mode. The metal–cyclopentadienyl interaction is typically depicted as a single line connecting the metal center to the center of the Cp ring .
Preparation Methods
Synthetic Routes: Cp-1 can be synthesized through various methods. One common approach involves salt metathesis reactions between alkali-metal cyclopentadienyl compounds (such as sodium cyclopentadienide or lithium cyclopentadienide) and transition metal chlorides. Trimethylsilylcyclopentadiene and cyclopentadienylthallium are alternative sources for preparing these complexes .
Reaction Conditions: The synthetic conditions depend on the specific metal and ligands involved. For robust complexes like nickelocene (NiCp₂), cyclopentadiene is often used in the presence of a conventional base (e.g., KOH) .
Industrial Production: Cp-1 is not commonly produced industrially, but its derivatives find applications in various fields.
Chemical Reactions Analysis
Types of Reactions: Cp-1 undergoes diverse chemical reactions, including:
Oxidation: Cp-1 can be oxidized to form Cp-1+.
Reduction: Reduction of Cp-1 yields Cp-1⁻.
Substitution: Cp-1 can participate in ligand substitution reactions.
Cyclopentadienyl Ring Slippage: In some cases, the Cp ring can “slip” along the metal center, leading to novel structures.
Common Reagents and Conditions: Reagents and conditions vary based on the specific reaction. For example, Cp-1 can react with transition metal complexes, halogens, and reducing agents.
Major Products: The major products depend on the reaction type. For instance, Cp-1+ and Cp-1⁻ are common products in oxidation and reduction reactions, respectively.
Scientific Research Applications
Cp-1 and its derivatives have significant applications:
Catalysis: Cp-1-based metallocenes serve as catalysts in polymerization reactions.
Medicine: Some Cp complexes exhibit biological activity and are explored for potential drug development.
Materials Science: Cp-1 derivatives contribute to materials with unique properties.
Mechanism of Action
The exact mechanism by which Cp-1 exerts its effects varies. It may involve interactions with specific molecular targets, pathways, or redox processes.
Comparison with Similar Compounds
Cp-1 can be compared with other metallocenes, such as ferrocene (FeCp₂), chromocene (CrCp₂), and cobaltocene (CoCp₂). Its uniqueness lies in its specific metal center and ligand combination.
Properties
Molecular Formula |
C28H30F3N3O3 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C28H30F3N3O3/c1-32-27(35)26(19-7-5-4-6-8-19)34-14-13-20-15-23(36-2)24(37-3)16-21(20)22(34)11-9-18-10-12-25(33-17-18)28(29,30)31/h4-8,10,12,15-17,22,26H,9,11,13-14H2,1-3H3,(H,32,35)/t22-,26+/m0/s1 |
InChI Key |
FIINKDGVMNTVCW-BKMJKUGQSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817318.png)
![(1R,2R,4R,5R,7R,8R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817324.png)
![[(3aR,4R,9S,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817325.png)
![4,5-dihydroxy-9,10-dioxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817332.png)

![[(1R,3R,4R,6S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817336.png)
![disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate](/img/structure/B10817342.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B10817351.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)

![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
